molecular formula C23H31N3O2S2 B2631020 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide CAS No. 681223-97-2

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2631020
CAS No.: 681223-97-2
M. Wt: 445.64
InChI Key: VCWBSSYKXCDGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

  • Acetamide derivatives synthesized from 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione and 2-chloro-N-(thiazol-2-yl)acetamide compounds showed reasonable anticancer activity against various cancer types, particularly melanoma cell lines, as evidenced by low GI50 values. This highlights the compound's potential in cancer treatment research (Duran & Demirayak, 2012).

Antimicrobial Agents

  • New derivatives of acetamide, synthesized for antibacterial purposes, have shown significant activity against bacteria. This underscores the compound's utility in developing new antimicrobial agents, thereby contributing to the field of infectious disease research (Ramalingam, Ramesh, & Sreenivasulu, 2019).

pKa Determination and Drug Precursor Synthesis

  • The acidity constants (pKa values) of newly synthesized acetamide derivatives were determined, providing valuable information for their development as drug precursors. Understanding these properties is crucial for pharmaceutical research, particularly in drug design and development (Duran & Canbaz, 2013).

Antimicrobial Nano-Materials

  • Acetamide derivatives have been used to create antimicrobial nano-materials, showing effectiveness against pathogenic bacteria and Candida species. This opens avenues for the use of these compounds in nanotechnology applications aimed at combating microbial infections (Mokhtari & Pourabdollah, 2013).

Antitubercular and Antimicrobial Scaffolds

  • Scaffolds based on acetamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the search for new therapeutic agents against tuberculosis and other microbial infections, highlighting the compound's relevance in medicinal chemistry (Patel et al., 2012).

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S2/c1-15(2)18-5-7-19(8-6-18)20-12-30-23(24-20)25-21(27)13-29-14-22(28)26-10-16(3)9-17(4)11-26/h5-8,12,15-17H,9-11,13-14H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBSSYKXCDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.